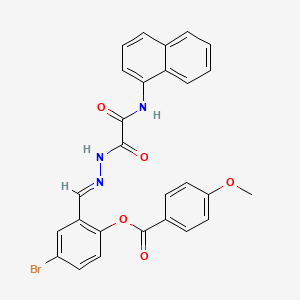
4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C27H20BrN3O5 and a molecular weight of 546.382 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
The synthetic routes and reaction conditions for 4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate are not explicitly detailed in the available literature. it is typically synthesized through multi-step organic reactions involving the coupling of various intermediates.
Chemical Reactions Analysis
4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action for 4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with similar compounds such as:
4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate: This compound has a similar structure but with a propoxy group instead of a methoxy group.
4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an ethoxy group and an acetyl group instead of a methoxy group.
Properties
CAS No. |
769152-46-7 |
|---|---|
Molecular Formula |
C27H20BrN3O5 |
Molecular Weight |
546.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H20BrN3O5/c1-35-21-12-9-18(10-13-21)27(34)36-24-14-11-20(28)15-19(24)16-29-31-26(33)25(32)30-23-8-4-6-17-5-2-3-7-22(17)23/h2-16H,1H3,(H,30,32)(H,31,33)/b29-16+ |
InChI Key |
KFDFWXNKYOGWCI-MUFRIFMGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



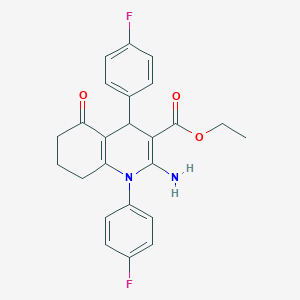
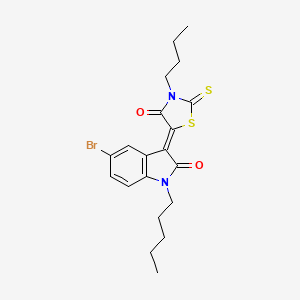

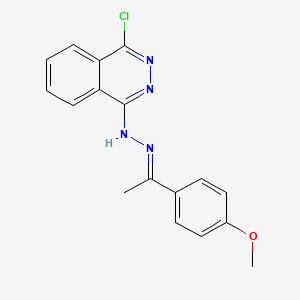


![[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12033536.png)
![2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12033551.png)
![6-imino-2-oxo-N-(2-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12033568.png)
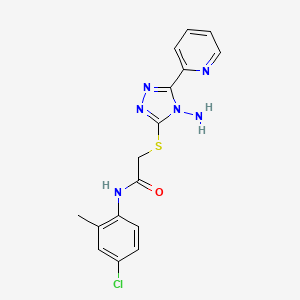

![3-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12033584.png)

